![molecular formula C10H13N3O2 B2745362 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 129909-67-7](/img/structure/B2745362.png)
6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 . Other specific physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis techniques have been explored for compounds similar to 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines has been studied, leading to the synthesis of derivatives with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Additionally, the synthesis of pyrazolopyrimidines through various reactions, including the use of hydroxylamine or methoxyamine, has been documented (Bruni et al., 1996).
Crystallographic Analysis
The supramolecular structure and crystallographic properties of dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been explored using X-ray crystallography and DFT calculations. This research provides insights into the molecular arrangement and interactions within the crystal lattice of related compounds (Borbulevych, 2010).
Biological and Pharmacological Activity
Antimicrobial Activity
Investigations into the antimicrobial activity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones have been conducted. These studies help in understanding the potential of these compounds in combating various microbial strains, although significant activity was not observed in some cases (Bruni et al., 1996).
Anticancer Properties
Research into novel pyrazolopyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Activities
The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored, focusing on their potential anti-inflammatory, analgesic, and antipyretic activities. This research provides a foundation for the development of new drugs in these therapeutic areas (Antre et al., 2011).
Novel Applications and Advanced Studies
Synthesis of Heterocyclic Systems
Innovative approaches to synthesizing pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and their use in preparing tetraheterocyclic systems have been studied. These compounds can serve as a basis for the development of new chemical entities with various applications (El-Essawy, 2010).
Molecular Recognition Processes
Studies on pyrimidine pyrazole heterocycles have delved into their synthesis and antimicrobial activities, providing insight into their role in molecular recognition processes, which are vital in the development of pharmaceuticals (Kumar et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations and DFT studies of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives offer insights into the molecular properties of these compounds, facilitating their potential application in various scientific fields (Saracoglu et al., 2019).
将来の方向性
Pyrazolo[1,5-a]pyrimidines, including “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one”, have attracted significant attention due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
特性
IUPAC Name |
6-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-5-9-11-7(2)8(3-4-14)10(15)13(9)12-6/h5,12,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYCVAVXCXSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

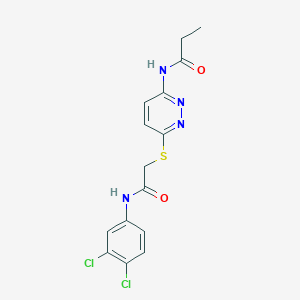
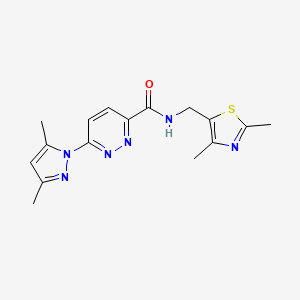

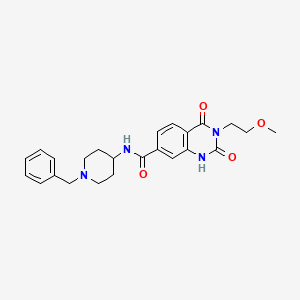
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
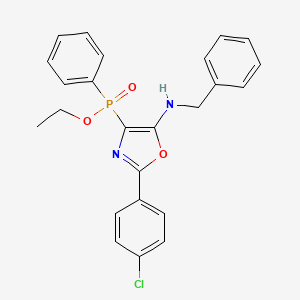
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)
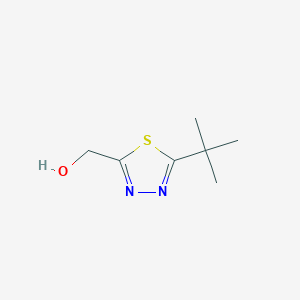
![N-[3'-acetyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2745295.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2745300.png)
